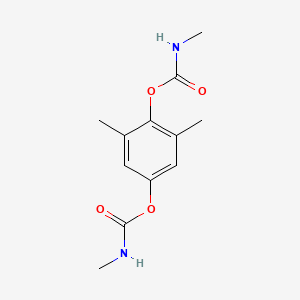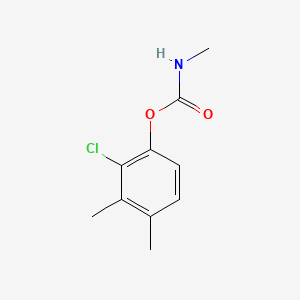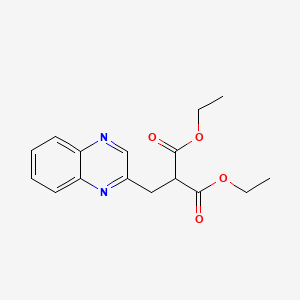
Benzene, 1,2-diethoxy-4-(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-diethoxy-4-(1-methylethoxy)- is an organic compound with the molecular formula C13H20O3 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 2 are replaced by ethoxy groups, and the hydrogen atom at position 4 is replaced by a 1-methylethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-diethoxy-4-(1-methylethoxy)- typically involves the alkylation of benzene derivatives. One common method is the reaction of 1,2-dihydroxybenzene with ethyl iodide in the presence of a base such as potassium carbonate to form 1,2-diethoxybenzene. This intermediate can then be reacted with isopropyl bromide under similar conditions to introduce the 1-methylethoxy group.
Industrial Production Methods
Industrial production of Benzene, 1,2-diethoxy-4-(1-methylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2-diethoxy-4-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-diethoxy-4-(1-methylethoxy)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,2-diethoxy-4-(1-methylethoxy)- involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methylethoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,2-dimethoxy-4-(1-propenyl)-
- Benzene, 1,4-dimethoxy-2-methyl-
Comparison
Compared to similar compounds, Benzene, 1,2-diethoxy-4-(1-methylethoxy)- has unique structural features that can affect its reactivity and applications. The presence of ethoxy groups at positions 1 and 2, along with the 1-methylethoxy group at position 4, distinguishes it from other benzene derivatives and can lead to different chemical behaviors and uses.
Eigenschaften
CAS-Nummer |
107811-47-2 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1,2-diethoxy-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H20O3/c1-5-14-12-8-7-11(16-10(3)4)9-13(12)15-6-2/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
JKXORXJOHIZOAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)OC(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


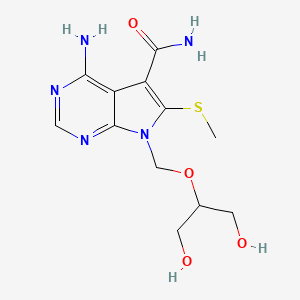


![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
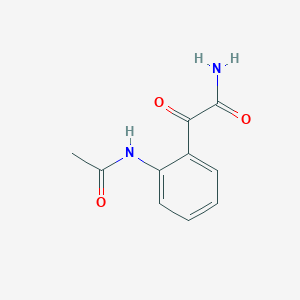

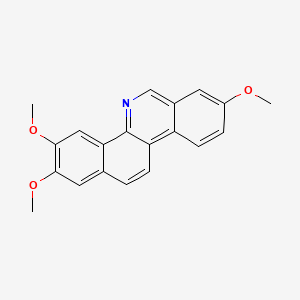
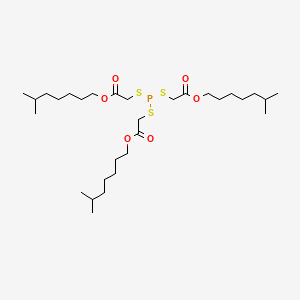

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)
